(2R,4R,5R)-4-羟基-5-(羟甲基)氧杂环戊烷-2-基嘧啶-2,4-二酮 CAS No. 369656-76-8"

>

(2R,4R,5R)-4-羟基-5-(羟甲基)氧杂环戊烷-2-基嘧啶-2,4-二酮 CAS No. 369656-76-8"

>

1-(2R,4R,5R)-4-羟基-5-(羟甲基)氧杂环戊烷-2-基嘧啶-2,4-二酮

描述

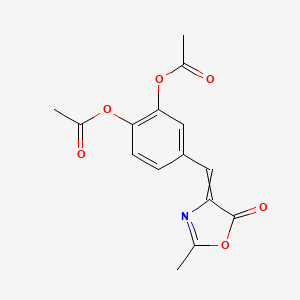

1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a pyrimidine ring attached to a ribose sugar moiety. It is commonly used in biochemical and pharmaceutical research due to its structural similarity to nucleosides.

科学研究应用

1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of nucleoside analogs.

Biology: Studied for its role in DNA and RNA synthesis.

Medicine: Investigated for its potential as an antiviral and anticancer agent.

Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

作用机制

Target of Action

The primary target of 1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione, also known as 2’-Deoxyuridine-13C,15N2, is the enzyme thymidylate synthase . Thymidylate synthase is a crucial enzyme involved in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

2’-Deoxyuridine-13C,15N2 is converted to deoxyuridine triphosphate during DNA synthesis . This compound can increase chromosome breakage, resulting in a decreased thymidylate synthetase activity . It acts as an antimetabolite, interfering with the normal metabolic processes within cells .

Biochemical Pathways

The compound affects the pathway of pyrimidine metabolism, specifically the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This conversion is catalyzed by the enzyme thymidylate synthase. By inhibiting this enzyme, 2’-Deoxyuridine-13C,15N2 disrupts DNA synthesis and repair, leading to chromosome breakage .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of 2’-Deoxyuridine-13C,15N2’s action include increased chromosome breakage and decreased thymidylate synthetase activity . This can lead to disruption in DNA synthesis and repair, potentially causing cell death.

生化分析

Biochemical Properties

2’-Deoxyuridine-13C,15N2 plays a significant role in biochemical reactions . It is known to increase chromosome breakage, resulting in a decreased thymidylate synthetase activity . This property makes 2’-Deoxyuridine-13C,15N2 a precursor in the synthesis of Edoxudine .

Cellular Effects

The effects of 2’-Deoxyuridine-13C,15N2 on cells are primarily related to its impact on DNA synthesis . By increasing chromosome breakage, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2’-Deoxyuridine-13C,15N2 exerts its effects through interactions with biomolecules . It is incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxyuridine-13C,15N2 can change over time

Dosage Effects in Animal Models

The effects of 2’-Deoxyuridine-13C,15N2 in animal models vary with different dosages

Metabolic Pathways

2’-Deoxyuridine-13C,15N2 is involved in several metabolic pathways . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the ribose sugar and the pyrimidine base.

Glycosylation Reaction: The ribose sugar is glycosylated with the pyrimidine base under acidic conditions to form the nucleoside.

Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes:

Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency and quality.

Continuous Flow Synthesis: Advanced techniques such as continuous flow synthesis are employed to enhance efficiency and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

化学反应分析

Types of Reactions

1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reactions: Halogenation and alkylation reactions are performed using reagents such as halogens and alkyl halides.

Major Products Formed

The major products formed from these reactions include:

Oxidized Derivatives: Ketones and aldehydes.

Reduced Derivatives: Dihydro compounds.

Substituted Derivatives: Halogenated and alkylated compounds.

相似化合物的比较

Similar Compounds

Uridine: A naturally occurring nucleoside with a similar structure.

Thymidine: Another nucleoside with a pyrimidine base.

Cytidine: Contains a cytosine base attached to a ribose sugar.

Uniqueness

1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione is unique due to its isotopic labeling with carbon-13 and nitrogen-15, which makes it valuable for tracing and studying biochemical pathways.

属性

IUPAC Name |

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6-,8-/m1/s1/i9+1,10+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-BRNXEOTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1[15N]2C=CC(=O)[15NH][13C]2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747500 | |

| Record name | 1-(2-Deoxy-beta-D-threo-pentofuranosyl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369656-76-8 | |

| Record name | 1-(2-Deoxy-beta-D-threo-pentofuranosyl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/new.no-structure.jpg)

![(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140478.png)

![1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![Ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1140481.png)